![molecular formula C21H35NO B12613859 N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide CAS No. 648908-33-2](/img/structure/B12613859.png)
N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a phenyl group attached to a dodecane chain with a methyl group at the second position and an acetamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide typically involves the reaction of 2-methyl-1-phenyldodecan-2-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-methyl-1-phenyldodecan-2-amine and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent any side reactions.
Procedure: The amine is dissolved in a suitable solvent, such as dichloromethane, and acetic anhydride is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Purification: The product is purified by standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, including the use of automated reactors and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide can be compared with other similar compounds, such as:
N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]butyramide:
N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]benzamide: Features a benzamide group, which may influence its reactivity and biological activity.
Propriétés
Numéro CAS |
648908-33-2 |
|---|---|
Formule moléculaire |
C21H35NO |
Poids moléculaire |
317.5 g/mol |
Nom IUPAC |
N-[(2S)-2-methyl-1-phenyldodecan-2-yl]acetamide |
InChI |
InChI=1S/C21H35NO/c1-4-5-6-7-8-9-10-14-17-21(3,22-19(2)23)18-20-15-12-11-13-16-20/h11-13,15-16H,4-10,14,17-18H2,1-3H3,(H,22,23)/t21-/m0/s1 |
Clé InChI |
DTVWGXSGJKXXKM-NRFANRHFSA-N |
SMILES isomérique |
CCCCCCCCCC[C@@](C)(CC1=CC=CC=C1)NC(=O)C |
SMILES canonique |
CCCCCCCCCCC(C)(CC1=CC=CC=C1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


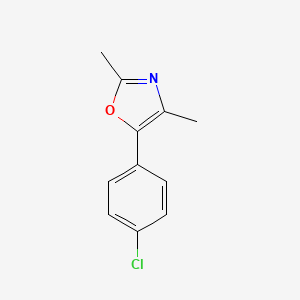
![4-(Morpholin-4-yl)-6-(pyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613792.png)
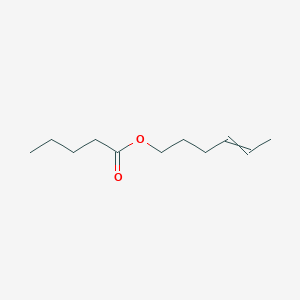
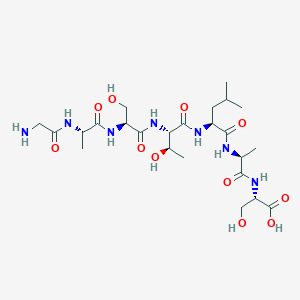
![4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12613802.png)
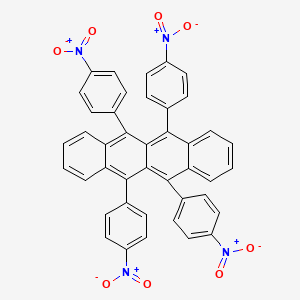
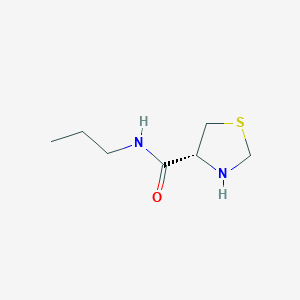

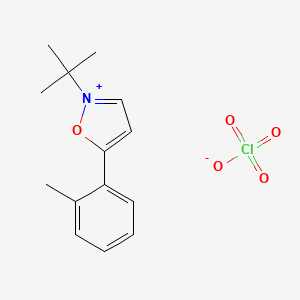


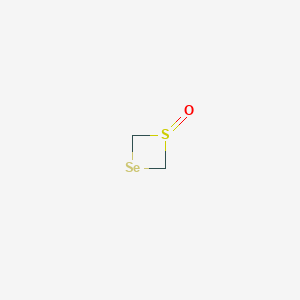
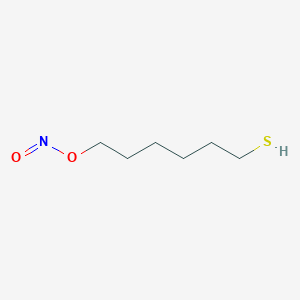
![1,1'-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12613867.png)
